3,6-Dimethyloctanoic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Dimethyloctanoic acid methyl ester is an organic compound with the molecular formula C11H22O2. It is a methyl ester derivative of 3,6-dimethyloctanoic acid. This compound is part of the ester family, which are widely known for their pleasant fragrances and are commonly found in various natural and synthetic products .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,6-Dimethyloctanoic acid methyl ester can be synthesized through the esterification of 3,6-dimethyloctanoic acid with methanol in the presence of an acid catalyst. . The reaction typically involves heating the carboxylic acid with methanol and a strong acid, such as sulfuric acid, to facilitate the formation of the ester.
Industrial Production Methods
In industrial settings, the production of fatty acid methyl esters (FAMEs) like this compound can be achieved using microwave-assisted derivatization. This method significantly reduces the reaction time compared to conventional heating methods, making it more efficient for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3,6-Dimethyloctanoic acid methyl ester undergoes several types of chemical reactions, including:
Hydrolysis: This reaction involves the breaking down of the ester into its corresponding carboxylic acid and alcohol.
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol.
Common Reagents and Conditions
Acidic Hydrolysis: Uses water and a strong acid like hydrochloric acid.
Basic Hydrolysis (Saponification): Uses a strong base like sodium hydroxide.
Transesterification: Uses an alcohol and a catalyst such as sodium methoxide or potassium hydroxide.
Major Products Formed
Hydrolysis: Produces 3,6-dimethyloctanoic acid and methanol.
Transesterification: Produces a different ester and methanol or another alcohol used in the reaction.
Scientific Research Applications
3,6-Dimethyloctanoic acid methyl ester has several applications in scientific research:
Chemistry: Used as a reactant in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in metabolic pathways and its effects on biological systems.
Medicine: Investigated for its potential therapeutic properties and its role in drug delivery systems.
Industry: Used in the production of biodiesel and as a flavoring agent in the food industry.
Mechanism of Action
The mechanism of action of 3,6-Dimethyloctanoic acid methyl ester involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which can then participate in further biochemical reactions. The specific molecular targets and pathways depend on the context of its application, such as its role in metabolic pathways or its use as a reactant in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Methyl octanoate: Another fatty acid methyl ester with similar properties and applications.
Methyl butanoate: Known for its fruity odor and used in flavorings and fragrances.
Ethyl acetate: A commonly used solvent in organic synthesis.
Uniqueness
3,6-Dimethyloctanoic acid methyl ester is unique due to its specific structure, which includes two methyl groups on the octanoic acid chain. This structural feature can influence its physical and chemical properties, making it distinct from other fatty acid methyl esters .
Properties
Molecular Formula |
C11H22O2 |
---|---|
Molecular Weight |
186.29 g/mol |
IUPAC Name |
methyl 3,6-dimethyloctanoate |
InChI |
InChI=1S/C11H22O2/c1-5-9(2)6-7-10(3)8-11(12)13-4/h9-10H,5-8H2,1-4H3 |
InChI Key |
GHVLZOQDODBSTB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CCC(C)CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.